

# 3-Bromo-1-methyl-1H-indazol-5-amine CAS number lookup

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 3-Bromo-1-methyl-1H-indazol-5-amine |
| Cat. No.:      | B591999                             |

[Get Quote](#)

## Technical Guide: 5-Bromo-1-methyl-1H-indazol-3-amine

CAS Number: 1000018-06-3

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-indazol-3-amine (CAS 1000018-06-3), a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved kinase inhibitors. This document details the physicochemical properties, synthesis protocols, and the role of this compound as a crucial intermediate in the development of targeted therapeutics, particularly inhibitors of oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4). Detailed experimental methodologies and signaling pathway diagrams are provided to support researchers in oncology and related fields.

## Chemical and Physical Properties

5-Bromo-1-methyl-1H-indazol-3-amine, also known by its synonym 3-Amino-5-bromo-1-methyl-1H-indazole, is a solid organic compound at room temperature. Its primary utility is as a

synthetic intermediate in pharmaceutical research.[\[1\]](#)[\[2\]](#) While extensive experimental physical data is not widely published, key computed and known properties are summarized below.

| Property                | Data                                           | Source(s)                               |
|-------------------------|------------------------------------------------|-----------------------------------------|
| CAS Number              | 1000018-06-3                                   | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula       | C <sub>8</sub> H <sub>8</sub> BrN <sub>3</sub> | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight        | 226.07 g/mol                                   | <a href="#">[3]</a> <a href="#">[4]</a> |
| IUPAC Name              | 5-bromo-1-methylindazol-3-amine                | <a href="#">[3]</a>                     |
| Physical Form           | Solid                                          | <a href="#">[5]</a>                     |
| Computed XLogP3         | 1.9                                            | <a href="#">[6]</a>                     |
| Hydrogen Bond Donors    | 1                                              | <a href="#">[6]</a>                     |
| Hydrogen Bond Acceptors | 3                                              | <a href="#">[6]</a>                     |
| Canonical SMILES        | CN1C2=C(C=C(C=C2)Br)C(=N1)N                    | <a href="#">[3]</a>                     |
| InChI Key               | BKBSBRJIGMVBFM-UHFFFAOYSA-N                    | <a href="#">[3]</a> <a href="#">[5]</a> |

## Synthesis and Experimental Protocols

The synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine is typically achieved in a two-step process starting from 5-bromo-2-fluorobenzonitrile. The first step involves the formation of the indazole ring via reaction with hydrazine, followed by a regioselective N-methylation.

### Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine (Precursor)

This protocol is adapted from the well-established synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.[\[7\]](#)[\[8\]](#)

Reaction Scheme:

- Starting Material: 5-Bromo-2-fluorobenzonitrile
- Reagent: Hydrazine hydrate (99%)
- Product: 5-Bromo-1H-indazol-3-amine

#### Experimental Protocol:

- To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg) in ethanol (20 mL), add hydrazine hydrate (10.0 mmol, 0.5 mL, 99%).
- Heat the reaction mixture in a sealed tube at 343 K (70 °C) for 4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
- Purify the resulting solid by recrystallization from ethanol to yield 5-Bromo-1H-indazol-3-amine. A typical yield is approximately 90%.<sup>[7]</sup>

## Step 2: N-methylation to Yield 5-Bromo-1-methyl-1H-indazol-3-amine

Direct N-alkylation of indazoles can often result in a mixture of N-1 and N-2 regioisomers.<sup>[4]</sup> The following protocol is based on a general method for achieving regioselective N-1 alkylation of the indazole ring system using a strong base.<sup>[9]</sup>

#### Reaction Scheme:

- Starting Material: 5-Bromo-1H-indazol-3-amine
- Reagents: Sodium hydride (NaH), Methyl iodide ( $\text{CH}_3\text{I}$ ) or Dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ )
- Product: 5-Bromo-1-methyl-1H-indazol-3-amine

#### Experimental Protocol:

- To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add 5-Bromo-1H-indazol-3-amine (1.0 eq).
- Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1-0.5 M concentration).
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH is highly reactive and flammable.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
- Cool the reaction mixture back to 0 °C and slowly add the methylating agent (e.g., Methyl iodide, 1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir overnight. Monitor reaction completion by TLC.
- Cool the mixture to 0 °C and quench the excess NaH by the slow addition of saturated aqueous ammonium chloride (NH<sub>4</sub>Cl).
- Remove THF under reduced pressure. Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1-methyl-1H-indazol-3-amine.

## Role in Drug Development and Biological Context

The indazole core is a cornerstone in the design of protein kinase inhibitors.<sup>[10]</sup> Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. <sup>[11]</sup> 5-Bromo-1-methyl-1H-indazol-3-amine serves as a key intermediate for the synthesis of

advanced kinase inhibitors that target pathways involved in tumor angiogenesis, proliferation, and survival.[\[1\]](#)

Notable kinase families targeted by indazole-based drugs include:

- Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors.[\[10\]](#)[\[12\]](#)
- Polo-like Kinases (PLKs): Master regulators of the cell cycle, particularly PLK4, which governs centrosome duplication.[\[13\]](#)
- BCR-ABL Kinase: The causative agent in chronic myeloid leukemia (CML).[\[14\]](#)

The 3-amino group and the N-1 position of the indazole ring serve as key attachment points for building more complex molecules designed to fit into the ATP-binding pocket of these target kinases.

## Signaling Pathways and Experimental Workflows

### General Experimental Workflow for Kinase Inhibitor Discovery

The development of novel kinase inhibitors from a starting scaffold like 5-Bromo-1-methyl-1H-indazol-3-amine follows a structured workflow. This process begins with chemical synthesis and progresses through multiple stages of biological evaluation to identify potent and selective drug candidates.



[Click to download full resolution via product page](#)

Caption: General workflow for the discovery and evaluation of new kinase inhibitors.

## VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF ligands triggers multiple downstream pathways that promote endothelial cell proliferation, survival, and migration.<sup>[15][16]</sup> Indazole-based inhibitors can block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and halting the entire signaling cascade.

[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based drug.

## PLK4 Signaling Pathway Inhibition

PLK4 is a crucial regulator of centriole duplication during the S phase of the cell cycle. Its overexpression can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.<sup>[11][12]</sup> Inhibiting PLK4 can disrupt this process, leading to mitotic errors and ultimately cell death in cancer cells.

[Click to download full resolution via product page](#)

Caption: Inhibition of the PLK4-mediated centriole duplication pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-1-methyl-1H-indazol-3-amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. 5-Bromo-1-methyl-1H-indazol-3-amine | C8H8BrN3 | CID 26369215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- To cite this document: BenchChem. [3-Bromo-1-methyl-1H-indazol-5-amine CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591999#3-bromo-1-methyl-1h-indazol-5-amine-cas-number-lookup>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)